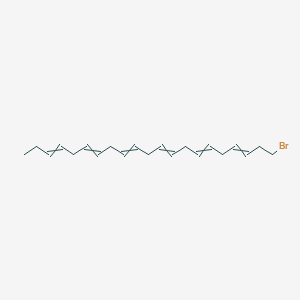

1-Bromohenicosa-3,6,9,12,15,18-hexaene

Description

1-Bromohenicosa-3,6,9,12,15,18-hexaene (CAS: 147544-57-8) is a brominated polyunsaturated hydrocarbon with a 21-carbon chain (henicosa-) containing six conjugated double bonds at positions 3, 6, 9, 12, 15, and 18, and a bromine substituent at the terminal carbon (C1) . This compound is synthetically produced and commercially available as a research reagent, primarily through suppliers like IsoSciences and Zhenzhun Bio . Its structure, characterized by a linear Z-configuration (all double bonds in cis orientation), distinguishes it from cyclic or branched analogs.

Properties

IUPAC Name |

1-bromohenicosa-3,6,9,12,15,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQVCBRVKYHATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703023 | |

| Record name | 1-Bromohenicosa-3,6,9,12,15,18-hexaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147544-57-8 | |

| Record name | 1-Bromohenicosa-3,6,9,12,15,18-hexaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromohenicosa-3,6,9,12,15,18-hexaene can be synthesized through a multi-step process involving the bromination of henicosa-3,6,9,12,15,18-hexaene. The synthesis typically involves the following steps:

Preparation of Henicosa-3,6,9,12,15,18-hexaene: This can be achieved through the oligomerization of smaller alkenes or through the Wittig reaction involving appropriate precursors.

Bromination: The henicosa-3,6,9,12,15,18-hexaene is then subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromohenicosa-3,6,9,12,15,18-hexaene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

Addition Reactions: The double bonds in the compound can undergo addition reactions with halogens (e.g., Br2, Cl2), hydrogen (H2), and other electrophiles.

Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents such as ethanol or water, with the addition of a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution.

Addition Reactions: Conducted in non-polar solvents such as hexane or dichloromethane, often at room temperature or under mild heating.

Oxidation Reactions: Performed using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a suitable solvent.

Major Products Formed

Substitution Reactions: Formation of alcohols, ethers, or amines depending on the nucleophile used.

Addition Reactions: Formation of dihalides, hydrogenated products, or other addition products.

Oxidation Reactions: Formation of epoxides, diols, or other oxygenated derivatives.

Scientific Research Applications

1-Bromohenicosa-3,6,9,12,15,18-hexaene has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers. It is also used in studies involving the reactivity of polyunsaturated hydrocarbons.

Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and membrane dynamics.

Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromohenicosa-3,6,9,12,15,18-hexaene involves its interaction with various molecular targets and pathways. The bromine atom and the conjugated double bonds play a crucial role in its reactivity and interactions. The compound can act as an electrophile, participating in substitution and addition reactions with nucleophiles. The double bonds also allow for various addition and oxidation reactions, leading to the formation of a wide range of derivatives.

Comparison with Similar Compounds

Heneicosa-1,6,9,12,15,18-hexaene

[5.5.5.5]Hexaene

- Structure : A cyclic hydrocarbon with a [12]annulene core and six conjugated double bonds, forming a hyperbolic paraboloid geometry .

- Key Differences :

- Stability : Exhibits exceptional thermodynamic stability (ΔH‡298 = 249.2 kJ mol⁻¹ for skeletal inversion) due to its cyclic conjugation, unlike the linear 1-bromohenicosa-hexaene .

- Reactivity : Undergoes π-bond shifting with low activation energy (ΔH‡298 = 67.6 kJ mol⁻¹), whereas brominated analogs may prioritize halogen-specific reactions .

Other Brominated Alkenes

- Examples: Z-1-Bromononadeca-4,7,10,13-tetraene (CAS: 117567-53-0) .

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : 1-Bromohenicosa-hexaene is readily available in gram quantities (e.g., 2g from IsoSciences), enabling experimental studies . In contrast, [5.5.5.5]hexaene remains a computational model due to synthesis challenges .

- Stability Considerations : Cyclic [5.5.5.5]hexaene’s high stability contrasts with the linear brominated analog, suggesting divergent applications in materials science (cyclic) vs. pharmaceuticals (linear) .

Biological Activity

1-Bromohenicosa-3,6,9,12,15,18-hexaene is a polyunsaturated brominated hydrocarbon that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 373.39 g/mol. Its structure features multiple double bonds and a bromine atom that may contribute to its reactivity and biological effects.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antiviral Effects

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or cellular receptors involved in the infection process.

Anticancer Potential

This compound shows promise as an anticancer agent. Studies have indicated that it can induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. This effect is likely mediated by the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress within cancer cells.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and viral replication.

- Induction of Apoptosis : By promoting ROS generation and activating apoptotic pathways, the compound can effectively trigger cell death in cancer cells.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

| Study Type | Findings | Reference |

|---|---|---|

| Antibacterial | Effective against E. coli and S. aureus | |

| Antiviral | Inhibits replication of influenza virus | |

| Anticancer | Induces apoptosis in HeLa and MCF-7 cells |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antibacterial Activity : A study demonstrated that this compound reduced bacterial growth by 70% at a concentration of 50 µg/mL against S. aureus.

- Case Study on Antiviral Activity : In a model of influenza infection in vitro, treatment with this compound resulted in a 60% reduction in viral load.

- Case Study on Anticancer Activity : In cancer cell lines (MCF-7), exposure to the compound led to a significant decrease in cell viability after 48 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.